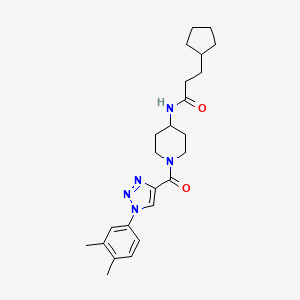
3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone antibiotics. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial growth and proliferation, making it a potential antibacterial agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one have been extensively studied. It has been found to have a low toxicity profile and does not cause any significant adverse effects on human health. However, it may cause mild side effects such as nausea, vomiting, and diarrhea in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one in lab experiments include its high selectivity and specificity towards bacterial DNA gyrase, its low toxicity profile, and its potential applications in various fields such as metal ion detection and photodynamic therapy. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one. These include the development of more efficient and cost-effective synthesis methods, the optimization of its antibacterial activity, and the exploration of its potential applications in other fields such as nanotechnology and materials science. Moreover, the compound's potential as a photosensitizer for photodynamic therapy in cancer treatment should be further investigated.
Méthodes De Synthèse
The synthesis method of 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one involves the reaction of 3,4-dimethylaniline, p-toluenesulfonyl chloride, and 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbaldehyde in the presence of a base such as triethylamine. The product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Moreover, it has been used as a potential inhibitor of bacterial DNA gyrase, which is an important target for antibacterial agents.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-10-3-5-13(7-11(10)2)23(21,22)16-9-19-15-6-4-12(18)8-14(15)17(16)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZGYOCOICIZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

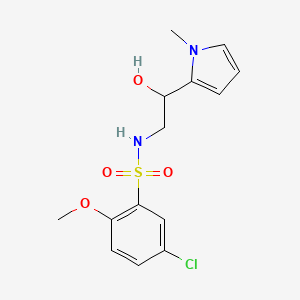
![3-[(2,4-dichlorobenzyl)oxy]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2791052.png)
![4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791053.png)
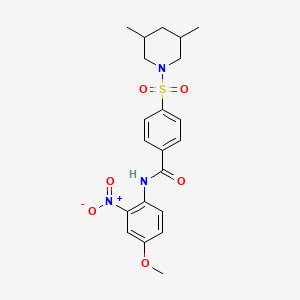
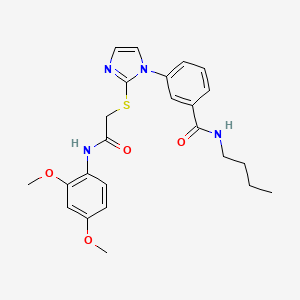
![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2791058.png)
![5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2791059.png)
![[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2791060.png)
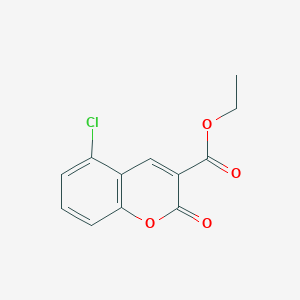
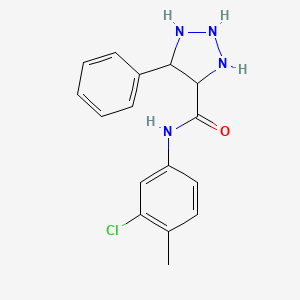
![N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2791064.png)

